Cas no 71971-00-1 (4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester)
![4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester structure](https://ja.kuujia.com/scimg/cas/71971-00-1x500.png)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester 化学的及び物理的性質
名前と識別子
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- 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester
- 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- 71971-00-1
- DTXSID90501394
- AS-76672
- D97199
- SCHEMBL21942244
-
- MDL: MFCD08531056
- インチ: InChI=1S/C15H13NO3/c1-2-18-15(17)12-9-14-11(16-12)8-13(19-14)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3
- InChIKey: QCUOJQGCBZVOAP-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC2=C(C=C(C3=CC=CC=C3)O2)N1
計算された属性
- せいみつぶんしりょう: 255.08959
- どういたいしつりょう: 255.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 55.2Ų
じっけんとくせい
- PSA: 55.23
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1014060-250mg |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 250mg |
$135 | 2024-06-07 | |
Aaron | AR005F2M-250mg |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 250mg |
$87.00 | 2025-02-11 | |
1PlusChem | 1P005EUA-5g |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 5g |
$649.00 | 2024-04-21 | |
A2B Chem LLC | AC51714-5g |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 5g |
$741.00 | 2024-04-19 | |
1PlusChem | 1P005EUA-250mg |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 250mg |
$122.00 | 2024-04-21 | |
eNovation Chemicals LLC | Y1014060-1g |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 1g |
$220 | 2025-02-26 | |
A2B Chem LLC | AC51714-1g |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 1g |
$241.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1822922-1g |
2-Phenyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester |
71971-00-1 | 98% | 1g |
¥1680.00 | 2024-05-02 | |
eNovation Chemicals LLC | Y1014060-5g |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 5g |
$640 | 2025-02-26 | |
eNovation Chemicals LLC | Y1014060-5g |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester |
71971-00-1 | 95% | 5g |
$640 | 2024-06-07 |
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
4. Book reviews
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl esterに関する追加情報
Research Brief on 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester (CAS: 71971-00-1)
4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester (CAS: 71971-00-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and therapeutic potential, making it a compound of interest for researchers aiming to develop novel pharmacological agents.
The compound belongs to the furopyrrole class, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the phenyl and ethyl ester groups in its structure enhances its reactivity and potential for interaction with biological targets, making it a promising candidate for further investigation.
Recent research has focused on optimizing the synthesis of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to achieve higher efficiency and reduced reaction times. These advancements are critical for scaling up production for preclinical and clinical studies.
In vitro and in vivo studies have demonstrated the compound's potential as a modulator of key biological pathways. For instance, it has shown inhibitory effects on specific enzymes involved in inflammatory responses, suggesting its utility in treating chronic inflammatory diseases. Additionally, preliminary data indicate its ability to interfere with cancer cell proliferation, highlighting its potential as an anticancer agent.
Despite these promising findings, challenges remain in understanding the compound's pharmacokinetics and toxicity profile. Further studies are needed to elucidate its mechanism of action, optimize its bioavailability, and assess its safety in animal models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to advance this compound toward clinical applications.
In conclusion, 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester represents a valuable scaffold for drug development. Its unique chemical structure and biological activity make it a compelling subject for ongoing research. Continued exploration of its therapeutic potential and optimization of its synthetic routes will be crucial for realizing its full potential in the pharmaceutical industry.
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